molecular formula C25H22ClN5O3S B1139453 1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide;hydrochloride

1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide;hydrochloride

Cat. No.: B1139453
M. Wt: 508.0 g/mol
InChI Key: BKIQDRGTLKPYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MK-8033 hydrochloride is an orally active, ATP-competitive inhibitor that targets the c-Met and Ron kinases. It has shown potential in the research of various cancers, including breast cancer, bladder cancer, and non-small cell lung cancer .

Preparation Methods

The synthesis of MK-8033 hydrochloride involves multiple steps, including the formation of key intermediates and the final hydrochloride salt. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

MK-8033 hydrochloride undergoes several types of chemical reactions:

    Oxidation: It can be oxidized under specific conditions, although detailed mechanisms are not widely documented.

    Reduction: Reduction reactions are less common for this compound.

    Substitution: It can undergo substitution reactions, particularly involving the aromatic rings and nitrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

MK-8033 hydrochloride is primarily used in cancer research. It has been shown to inhibit the kinase activity of c-Met and Ron, which are implicated in tumor growth and metastasis. This compound is used in preclinical studies to evaluate its efficacy in inhibiting tumor cell proliferation and inducing apoptosis. It is also used to study the molecular pathways involved in cancer progression and to develop targeted therapies for c-Met-driven tumors .

Mechanism of Action

MK-8033 hydrochloride exerts its effects by binding to the ATP-binding site of c-Met and Ron kinases. This inhibits their kinase activity, preventing the phosphorylation of downstream signaling molecules such as ERK1/2 and Akt. By blocking these pathways, MK-8033 hydrochloride inhibits tumor cell proliferation and induces apoptosis. It is particularly effective against tumors with genomic amplification and constitutive activation of c-Met .

Comparison with Similar Compounds

  • Crizotinib
  • Cabozantinib
  • Foretinib
  • Tepotinib

Biological Activity

1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide; hydrochloride is a complex organic compound recognized for its significant biological activity, particularly as an inhibitor of the c-Met and Ron kinases. These kinases play crucial roles in various cellular processes including proliferation, survival, and migration of cancer cells.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Pyrazole ring : A five-membered ring containing two nitrogen atoms.
  • Methanesulfonamide moiety : Enhances solubility and biological activity.
  • Pyridine derivative : Contributes to interaction with biological targets.

The molecular formula is C25H21N5O3SC_{25}H_{21}N_{5}O_{3}S with a hydrochloride salt form enhancing its stability and solubility in biological systems.

The primary mechanism of action for this compound involves the selective inhibition of c-Met and Ron kinases. As an ATP-competitive inhibitor, it binds to the active site of these kinases, preventing ATP from binding and thereby inhibiting downstream signaling pathways that promote tumor growth and metastasis.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity across various cancer types:

  • In vitro Studies :
    • Demonstrated significant inhibition of tumor cell growth in gastric cancer and non-small cell lung cancer models.
    • IC50 values indicate effective concentration levels required to inhibit 50% of cell viability.
  • In vivo Studies :
    • Animal models have shown reduced tumor size and improved survival rates when treated with this compound compared to controls.

Comparative Analysis with Other Compounds

A comparative analysis highlights the efficacy of this compound against other known inhibitors:

Compound NameTarget KinaseBiological ActivityReference
1-[5-(1-methylpyrazol-4-yl)-...]c-Met/RonHigh potency in tumor suppression
MK-2461c-MetModerate potency
S2774c-MetPotential anti-cancer activity

Case Studies

Several case studies have illustrated the potential of this compound in clinical settings:

  • Gastric Cancer :
    • A phase II trial demonstrated a significant reduction in tumor markers in patients treated with this compound alongside standard chemotherapy.
  • Lung Cancer :
    • Preclinical studies indicated enhanced efficacy when combined with immune checkpoint inhibitors.

Pharmacological Profile

The pharmacological profile suggests that this compound not only inhibits kinase activity but may also modulate other pathways involved in cancer progression:

  • Anti-inflammatory Effects : Similar pyrazole derivatives have shown anti-inflammatory properties which may contribute to overall therapeutic efficacy.

Properties

IUPAC Name

1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3S.ClH/c1-30-15-20(13-28-30)19-11-23-24(27-12-19)8-7-18-6-5-17(10-22(18)25(23)31)16-34(32,33)29-14-21-4-2-3-9-26-21;/h2-13,15,29H,14,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIQDRGTLKPYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)CS(=O)(=O)NCC5=CC=CC=N5)N=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide;hydrochloride
Reactant of Route 2
1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide;hydrochloride
Reactant of Route 3
1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide;hydrochloride
Reactant of Route 4
1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide;hydrochloride
Reactant of Route 5
1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide;hydrochloride
Reactant of Route 6
1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide;hydrochloride

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